molecular formula C14H12O4 B14350615 3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one CAS No. 93126-34-2

3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one

Katalognummer: B14350615
CAS-Nummer: 93126-34-2
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: GKIQYNPVJSLBOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one is a chemical compound belonging to the pyranone family. Pyranones are six-membered oxygen-containing heterocycles that are known for their diverse biological and chemical properties. This compound is characterized by the presence of an acetyl group at the third position, a methoxy group at the fourth position, and a phenyl group at the sixth position on the pyran-2-one ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one can be achieved through various synthetic routes. One common method involves the base-mediated cyclization of ethyl 3,5-dioxo-5-phenylpentanoate with 1,8-diazobicyclo[5.4.0]undecan-7-ene (DBU) in benzene . This reaction typically requires refluxing overnight to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of efficient catalysts and reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The acetyl and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The phenyl group enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Acetyl-4-methoxy-6-phenyl-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of acetyl, methoxy, and phenyl groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

CAS-Nummer

93126-34-2

Molekularformel

C14H12O4

Molekulargewicht

244.24 g/mol

IUPAC-Name

3-acetyl-4-methoxy-6-phenylpyran-2-one

InChI

InChI=1S/C14H12O4/c1-9(15)13-12(17-2)8-11(18-14(13)16)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI-Schlüssel

GKIQYNPVJSLBOG-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C=C(OC1=O)C2=CC=CC=C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.